N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKOCMWABIFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2,3-dihydro-1H-indene+methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with alkyl halides :
Treatment with benzyl bromide in the presence of K₂CO₃ in DMF yields N-alkylated derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl-methanesulfonamide derivative | 72% |
Oxidation Reactions
The indene moiety is susceptible to oxidation:
-
Epoxidation :
Using m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane generates an epoxide derivative.
| Oxidizing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C | Epoxidized indene derivative | 58% |
-
Ring-opening oxidation :
Reaction with KMnO₄ in acidic conditions cleaves the indene ring to form dicarboxylic acid derivatives.
Reduction Reactions
The sulfonamide group can be reduced under specific conditions:
-
LiAlH₄-mediated reduction :
Converts the sulfonamide to a thiol intermediate, though yields are moderate due to competing side reactions.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4h | Indene-thiol derivative | 41% |
Cross-Coupling Reactions
The indene ring participates in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura coupling :
Reaction with phenylboronic acid using Pd(PPh₃)₄ as a catalyst forms biaryl derivatives .
| Catalyst | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | DME, Na₂CO₃, 80°C | 2-Phenyl-indene derivative | 65% |
Cycloaddition Reactions
The indene system engages in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic Diels-Alder adduct | 84% |
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent transformations:
-
Acidic hydrolysis :
Prolonged exposure to HCl (6M) cleaves the sulfonamide bond, yielding 2,3-dihydro-1H-inden-2-amine. -
Base-induced elimination :
Treatment with NaOH in ethanol generates indene sulfonic acid derivatives .
Biological Interactions
While not a direct chemical reaction, the compound’s sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a key substrate in folate synthesis .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Notable Products | Yield Range | Stability Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, K₂CO₃ | N-Alkylated sulfonamides | 60–75% | Stable in dry solvents |
| Oxidation | m-CPBA, KMnO₄ | Epoxides, dicarboxylic acids | 50–85% | Epoxides prone to ring-opening |
| Reduction | LiAlH₄, NaBH₄ | Thiols, amines | 40–65% | Thiols oxidize readily |
| Cross-Coupling | Pd catalysts, aryl boronic acids | Biaryl derivatives | 55–70% | Air-sensitive catalysts |
Mechanistic Insights
-
Sulfonamide reactivity : The electron-withdrawing nature of the sulfonyl group enhances the acidity of the N–H bond (pKa ~10), facilitating deprotonation and nucleophilic attacks .
-
Indene ring activation : The strained bicyclic system lowers the activation energy for cycloaddition and oxidation reactions .
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The indane moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Carbonic Anhydrase Inhibitors
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide
- N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide
- Key Insight : Substituents on the bicyclic core dictate isoform selectivity. Electron-donating groups (e.g., methoxy) improve hCA I inhibition, while bulkier scaffolds favor hCA II binding.
PCSK9 Inhibitors
- N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide
- Contrast : Unlike sulfonamides, benzamides may prioritize DNA/protein interactions over enzyme active-site binding.
Physicochemical and Pharmacokinetic Properties
- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger acidity (due to $ SO2NH2 $) and better solubility in aqueous environments compared to benzamides.
Substituent Effects on Reactivity and Binding
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance sulfonamide’s electrophilicity, strengthening hydrogen-bonding interactions with enzymes .
- Methoxy Groups : Improve hCA I binding via hydrophobic and π-stacking interactions in the active site .
- Bulkier Scaffolds (e.g., tetralin) : May restrict conformational flexibility, reducing off-target effects but limiting isoform versatility .
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and neurotropic effects, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a sulfonamide group attached to a bicyclic indene structure. The synthesis typically involves the reaction of 2,3-dihydroindene derivatives with methanesulfonyl chloride under basic conditions. The resulting compound can be purified through recrystallization or chromatography.
1. Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study comparing various sulfonamide derivatives found that this compound demonstrated higher antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus compared to its antifungal activity against Aspergillus niger .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Type | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 20 |
| Escherichia coli | Bacterial | 15 |
| Aspergillus niger | Fungal | 10 |
2. Anti-inflammatory Effects
Sulfonamides have been noted for their anti-inflammatory properties. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages. The IC50 value for this compound was reported at 110 µg/mL, which is comparable to standard anti-inflammatory drugs like diclofenac (157 µg/mL) .
Table 2: Anti-inflammatory Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| N-(2,3-dihydro-1H-indene) | 110 |
| Diclofenac | 157 |
3. Neurotropic Activity
Recent studies have highlighted the neurotropic potential of sulfonamides. Specifically, this compound exhibited significant neurite outgrowth stimulation in neuronal cultures when administered at concentrations of 10 µM . This suggests a possible role in neuroregeneration and treatment of neurodegenerative diseases.
Case Study: Neurotropic Effects in Mice
A study on C57BL/6 mice treated with this compound showed an increase in neurite outgrowth metrics compared to control groups. Blood analyses indicated no significant toxicity to liver and kidney functions after administration .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Action : Likely involves inhibition of bacterial folate synthesis pathways.
- Anti-inflammatory Action : May involve modulation of cytokine production and inflammatory pathways.
- Neurotropic Action : Potentially linked to activation of neurotrophic factors and signaling pathways involved in neuronal growth and repair.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide?
Answer:
- Synthesis : Optimize sulfonamide coupling reactions using methanesulfonyl chloride and 2-aminoindane derivatives under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify via recrystallization or column chromatography using silica gel .
- Characterization :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with structurally related indene derivatives (e.g., (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one) .
- X-ray Crystallography : Employ SHELX-97 for structure refinement. Use ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .
Advanced: How can computational methods predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Perform geometry optimization at the B3LYP/6-31G(d,p) level using Gaussian-03. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive sites (e.g., sulfonamide group) for electrophilic/nucleophilic interactions .
- Global Reactivity Descriptors : Derive chemical hardness (), electronegativity (), and electrophilicity index () from HOMO-LUMO energies .
Basic: What experimental protocols are used to evaluate the biological activity of this compound?
Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. vulgaris) strains using agar diffusion or broth microdilution. Compare inhibition zones to reference antibiotics .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC values and selectivity indices .
Advanced: How can researchers resolve discrepancies in pharmacological data for this compound (e.g., conflicting bioavailability or CNS penetration)?
Answer:
- Pharmacokinetic Profiling :
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables in dose-response datasets .
Basic: What crystallographic tools are essential for determining the solid-state structure of this compound?
Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation ( Å).
- Structure Solution : Apply SHELXD for phase determination and SHELXL for refinement. Validate using R and wR residuals .
- Visualization : Generate ORTEP-3 diagrams to illustrate bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., CF) to the indene ring to enhance metabolic stability. Compare LogP values via HPLC retention times .
- Bioisosteric Replacement : Replace the sulfonamide group with phosphonic acid analogs (e.g., 2-aminoindan-2-phosphonic acid) to modulate target binding .
- Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate stereoisomers and evaluate activity differences .
Basic: What analytical techniques validate the purity of this compound?
Answer:
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Set mobile phase to acetonitrile/water (70:30) at 1 mL/min .
- Elemental Analysis : Confirm %C, %H, %N, and %S within ±0.4% of theoretical values .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
